molecular formula C9H12N2O3S B5764974 ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate

ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No. B5764974
M. Wt: 228.27 g/mol
InChI Key: ZWIABVGHCGFBOH-UHFFFAOYSA-N
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Description

Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, also known as EAMTC, is a synthetic compound that belongs to the class of carbamate derivatives. EAMTC has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to involve the modulation of neurotransmitters in the brain. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to have several biochemical and physiological effects. In animal studies, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been shown to reduce pain and inflammation, improve cognitive function, and decrease seizure activity. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is also relatively easy to synthesize, and its synthesis method is well-established. However, one of the limitations of using ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate. One potential area of research is the development of new ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate, which could lead to a better understanding of its therapeutic potential. Additionally, further research is needed to explore the potential use of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate in the treatment of other neurological disorders and in the agricultural industry.

Synthesis Methods

Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate can be synthesized through a multistep process that involves the reaction of thioamide with acetylacetone, followed by the reaction with ethyl chloroformate and ammonium carbonate. The final product is obtained through the purification process using column chromatography. The synthesis method of ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate is well-established and has been reported in several research articles.

Scientific Research Applications

Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In the agricultural industry, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate has been used in material science as a building block for the synthesis of new materials.

properties

IUPAC Name

ethyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-9(13)11-8-10-5(2)7(15-8)6(3)12/h4H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIABVGHCGFBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C(S1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate

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